2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The fusion of the triazole and quinazoline rings in this compound enhances its ability to interact with various biomolecular targets, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the heterocyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the triazoloquinazoline system . The reaction conditions often involve the use of glacial acetic acid as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-mediated synthesis, which has been shown to yield high amounts of the desired product within a short time frame. For example, performing the reaction in a microwave medium at 140°C can result in an 89% yield within 3 hours .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming S-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and S-substituted derivatives, which can further enhance the biological activity of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets through hydrogen bond formation and high dipole moments . The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has a good affinity for adenosine and benzodiazepine receptors, contributing to its tranquilizing and sedative properties .
Comparison with Similar Compounds
Similar Compounds
2-Hetaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones: These compounds share a similar core structure but differ in the substituents attached to the triazole and quinazoline rings.
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline Derivatives: These derivatives have a sulfur atom in place of the thiol group, which can alter their biological activity.
Uniqueness
2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to the presence of the thiophen-2-yl group, which enhances its ability to interact with various biomolecular targets. This structural feature contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H8N4S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C13H8N4S2/c18-13-14-9-5-2-1-4-8(9)12-15-11(16-17(12)13)10-6-3-7-19-10/h1-7H,(H,15,16) |
InChI Key |
CCJTYXVYVKNUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=CS4 |
Origin of Product |
United States |
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